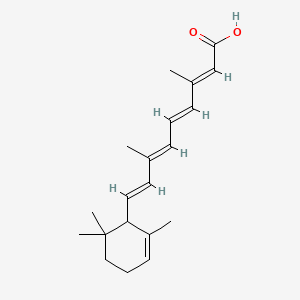

alpha-Retinoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52978-64-0 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-12,14,18H,7,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ |

InChI Key |

ILLYYNHLCANIBL-YCNIQYBTSA-N |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)(C)C |

Canonical SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC(=O)O)C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of α-Retinoic Acid in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

All-trans-retinoic acid (ATRA), an active metabolite of vitamin A, is a potent signaling molecule that plays a critical role in various biological processes, including embryonic development, cellular differentiation, and tissue homeostasis.[1][2] Its influence on cellular function is primarily exerted through the meticulous regulation of gene expression.[3][4] This in-depth technical guide elucidates the core mechanism of action of ATRA in gene regulation, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Central Players: Receptors and Response Elements

The biological effects of ATRA are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs) .[5] There are three subtypes for each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ, each encoded by distinct genes.[1][6] These receptors function as ligand-activated transcription factors.[7]

ATRA binds with high affinity to RARs.[1] While 9-cis-retinoic acid can bind to both RARs and RXRs, all-trans-retinoic acid is the primary ligand for RARs in vivo.[1][8] The critical functional unit for ATRA-mediated gene regulation is the RAR/RXR heterodimer .[5][7] This heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][6] RAREs typically consist of direct repeats (DRs) of the consensus sequence AGGTCA, separated by a specific number of nucleotides (from 0 to 5, with DR1, DR2, and DR5 being common).[9][10]

The Molecular Switch: Ligand Binding and Conformational Change

In the absence of its ligand, the RAR/RXR heterodimer is bound to the RARE and is associated with a corepressor complex .[5][11] This complex often includes proteins like Nuclear Receptor Corepressor (NCoR) or Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT).[11][12] These corepressors, in turn, recruit Histone Deacetylases (HDACs) .[13][14] HDACs remove acetyl groups from histone tails, leading to a condensed chromatin structure (heterochromatin) that represses gene transcription.[14]

The binding of ATRA to the Ligand-Binding Domain (LBD) of RAR induces a significant conformational change in the receptor.[1][15] This alteration in three-dimensional structure leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex .[5][16]

Activating Transcription: The Role of Coactivators and Chromatin Remodeling

The coactivator complex includes proteins with Histone Acetyltransferase (HAT) activity, such as p300/CBP and members of the p160/SRC family.[7][17] HATs catalyze the acetylation of histone tails, which neutralizes their positive charge and weakens their interaction with the negatively charged DNA backbone.[14] This results in a more relaxed chromatin structure (euchromatin), making the DNA accessible to the transcriptional machinery.[14] The coactivator complex also helps to recruit RNA polymerase II and other components of the basal transcription apparatus to the promoter, initiating the transcription of the target gene.[3]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate these complex processes, the following diagrams have been generated using the DOT language.

Caption: ATRA Signaling Pathway for Gene Regulation.

Caption: Experimental Workflow for ChIP-Sequencing.

Quantitative Insights into ATRA-Mediated Gene Regulation

The effects of ATRA on gene expression are extensive, with studies identifying hundreds of target genes.[18] The magnitude and duration of the response can vary depending on the cell type, ATRA concentration, and the specific gene.

| Parameter | Value | Context | Reference |

| ATRA Concentration for Cell Differentiation | 1 µmol/L | In vitro treatment of NB4 acute promyelocytic leukemia cells. | [19] |

| Number of Differentially Expressed Genes | 168 up-regulated, >179 down-regulated | NB4 cells treated with ATRA over 96 hours. | [19] |

| Fold Change in Gene Expression | > 2.0 (up-regulated), < 0.5 (down-regulated) | Threshold for considering a gene as ATRA-modulated in microarray analysis. | [19] |

| ATRA Concentration for RAR Transactivation | 19.3 nM (RARα), 0.24 nM (RARγ) | In vitro transactivation studies. | [20] |

| ATRA-induced RARG Expression Change | ~0.2-fold increase | Human cardiomyocytes exposed to doxorubicin. | [21] |

| ATRA-induced RARB Expression Change | Significant induction | Human cardiomyocytes. | [21] |

| ATRA-repressed TOP2A/TOP2B Expression | ~1.1 to 1.2-fold decrease | Human cardiomyocytes. | [21] |

Key Experimental Protocols

Understanding the mechanism of ATRA action has been facilitated by a variety of experimental techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful method used to identify the genome-wide binding sites of DNA-associated proteins, such as RAR/RXR.[9][22][23][24]

Objective: To map the locations of RAR/RXR binding to DNA (RAREs) across the genome.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., F9 embryonal carcinoma cells) and treat with ATRA (e.g., 1 µM for various time points like 0, 2, 24, 48 hours) or a vehicle control.[9]

-

Cross-linking: Covalently cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-RARα or anti-RXR). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washes: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS) to identify regions of the genome that are enriched for RAR/RXR binding. Perform motif analysis on the identified peaks to confirm the presence of RAREs.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.[25][26][27]

Objective: To determine if RAR and RXR physically interact, or to identify other proteins that associate with the RAR/RXR heterodimer (e.g., corepressors and coactivators).

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer that preserves protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-RARα).

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the "prey" protein (the interacting partner) by Western blotting using an antibody specific to that protein (e.g., anti-RXR). Alternatively, the entire protein complex can be analyzed by mass spectrometry to identify unknown interacting partners.

Conclusion

The mechanism of α-retinoic acid in gene regulation is a well-defined and elegant process centered on the RAR/RXR heterodimer. The binding of ATRA acts as a molecular switch, converting the receptor complex from a transcriptional repressor to an activator. This switch is mediated by the exchange of corepressor and coactivator complexes, leading to chromatin remodeling and the initiation of target gene transcription. A thorough understanding of this pathway, supported by robust experimental techniques, is crucial for researchers in fundamental biology and for professionals in drug development seeking to modulate this pathway for therapeutic benefit.

References

- 1. youtube.com [youtube.com]

- 2. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 6. New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. The Corepressor CTBP2 Is a Coactivator of Retinoic Acid Receptor/Retinoid X Receptor in Retinoic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 15. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of corepressor binding and release from nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Gene expression regulation by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Retinoic acid receptor regulation of decision-making for cell differentiation [frontiersin.org]

- 21. All-trans retinoic acid (ATRA) regulates key genes in the RARG-TOP2B pathway and reduces anthracycline-induced cardiotoxicity | PLOS One [journals.plos.org]

- 22. Prediction and Validation of Gene Regulatory Elements Activated During Retinoic Acid Induced Embryonic Stem Cell Differentiation [jove.com]

- 23. researchgate.net [researchgate.net]

- 24. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Protein-protein interactions: methods for detection and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]

- 27. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

The Dawn of Retinoid Signaling: A Technical History of the Discovery of Retinoic Acid Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) marked a pivotal moment in our understanding of cellular signaling, development, and disease. This technical guide provides a comprehensive overview of the historical milestones, key experiments, and methodologies that led to the elucidation of these critical nuclear receptors. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study of nuclear receptor signaling and retinoid-based therapeutics.

From Vitamin A to Gene Regulation: A Historical Perspective

The journey to understanding how vitamin A exerts its profound effects on biological processes was a long and incremental one. Early research in the 20th century identified vitamin A as an essential nutrient for vision, growth, and reproduction[1]. It was later established that the biological activity of vitamin A is largely mediated by its metabolite, all-trans retinoic acid (atRA)[1][2]. The breakthrough in understanding the molecular mechanism of atRA action came in 1987, with the landmark independent discoveries of the first retinoic acid receptor (RARα) by the laboratories of Pierre Chambon and Ronald Evans[1][3][4][5]. This discovery was a surprise, revealing a genomic link between the fields of vitamin A biology and steroid hormone receptors[1][6].

This seminal discovery opened the floodgates for further research. Over the next few years, two additional RAR isotypes, RARβ and RARγ, were identified[1]. A second family of retinoid-responsive nuclear receptors, the retinoid X receptors (RXRs), with its own set of isotypes (RXRα, RXRβ, and RXRγ), was subsequently discovered by the Evans' group[1][2]. A crucial finding was that RARs and RXRs function as heterodimers, binding to specific DNA sequences known as retinoic acid response elements (RAREs) to regulate the transcription of target genes[3][7][8]. This heterodimerization paradigm was found to be essential for high-affinity DNA binding and transcriptional activation[1].

The Core Signaling Pathway

The canonical retinoic acid signaling pathway involves the cellular uptake of retinol (B82714) (vitamin A), its conversion to retinoic acid, and the subsequent activation of RAR/RXR heterodimers in the nucleus. Once activated by ligand binding, the receptor complex undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which ultimately results in the modulation of gene expression[9].

Caption: The canonical retinoic acid signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities and transactivation potentials of various retinoids for RAR and RXR isotypes.

Table 1: Ligand Binding Affinities (Kd) for Retinoic Acid Receptors

| Receptor Isotype | Ligand | Kd (nM) | Reference |

| mRARα | all-trans-Retinoic Acid (t-RA) | 0.20 | [10] |

| mRARα | 9-cis-Retinoic Acid (9-cis-RA) | 0.24 | [10] |

| mRARβ | all-trans-Retinoic Acid (t-RA) | 0.36 | [10] |

| mRARβ | 9-cis-Retinoic Acid (9-cis-RA) | 0.40 | [10] |

| mRARγ | all-trans-Retinoic Acid (t-RA) | 0.20 | [10] |

| mRARγ | 9-cis-Retinoic Acid (9-cis-RA) | 0.70 | [10] |

| mRXRα | 9-cis-Retinoic Acid (9-cis-RA) | 15.7 | [8][10] |

| mRXRβ | 9-cis-Retinoic Acid (9-cis-RA) | 18.3 | [8][10] |

| mRXRγ | 9-cis-Retinoic Acid (9-cis-RA) | 14.1 | [8][10] |

| hRARα | [³H]9-cis-Retinoic acid | 3.8 | [1] |

m = mouse, h = human

Table 2: Ligand Transactivation Potentials (EC50/ED50) for Retinoic Acid Receptors

| Receptor Isotype | Ligand | EC50/ED50 (nM) | Reference |

| GAL4-RXRa | 9-cis-Retinoic Acid | 7 | [10] |

| GAL4-RXRβ | 9-cis-Retinoic Acid | 20 | [10] |

| GAL4-RXRγ | 9-cis-Retinoic Acid | 10 | [10] |

| Endogenous RAR/RXR (in keratinocytes) | all-trans-Retinoic Acid | 2.3 | [11] |

| Endogenous RAR/RXR (in keratinocytes) | 9-cis-Retinoic Acid | 3.8 | [11] |

| Endogenous RAR/RXR (in keratinocytes) | CD367 (RAR-selective) | 0.3 | [11] |

| Overexpressed RXR/RXR (in keratinocytes) | all-trans-Retinoic Acid | 110 | [11] |

| Overexpressed RXR/RXR (in keratinocytes) | 9-cis-Retinoic Acid | 120 | [11] |

| Overexpressed RXR/RXR (in keratinocytes) | SR11237 (RXR-selective) | 11 | [11] |

Key Experimental Protocols

The discovery and characterization of retinoic acid receptors were made possible by a combination of powerful molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Methodology:

-

Receptor Preparation: Human recombinant RARα-LBD expressed in insect cells is used in a modified Tris-HCl buffer (pH 7.4)[1]. A specific amount of the receptor preparation (e.g., 0.025 µg) is used for each reaction[1].

-

Incubation: The receptor preparation is incubated with a radiolabeled ligand, such as [³H]9-cis-Retinoic acid (e.g., at a concentration of 3 nM)[1]. The incubation is typically carried out at 4°C for a defined period (e.g., 2 hours) to reach equilibrium[1].

-

Determination of Non-specific Binding: To determine the amount of non-specific binding, a parallel set of reactions is incubated in the presence of a high concentration of a non-radiolabeled competitor ligand (e.g., 1 µM 9-cis-retinoic acid)[1].

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by vacuum filtration onto glass fiber filters (e.g., GF/C filters pre-soaked in PEI)[12]. The filters are then washed with ice-cold buffer to remove any unbound radioligand[12].

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter[1][12].

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding data using non-linear regression analysis[13].

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Developmental expression of retinoic acid receptors (RARs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive expression analysis of retinoic acid receptors and retinoid X receptors in non-small cell lung cancer: implications for tumor development and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. pnas.org [pnas.org]

- 11. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

α-Retinoic acid isomers and their biological activity

An In-depth Technical Guide to α-Retinoic Acid Isomers and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), the biologically active metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2][3] RA exists in several isomeric forms, primarily all-trans-retinoic acid (ATRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA), each possessing distinct biochemical properties and biological activities.[4] Their therapeutic potential has been harnessed for various clinical applications, from dermatological conditions to cancer therapy.[2][5][6] This guide provides a comprehensive technical overview of the major RA isomers, focusing on their differential biological activities, underlying molecular mechanisms, quantitative data on receptor interactions, and detailed experimental protocols for their study.

Introduction to Retinoic Acid Isomers

Retinoids are a class of compounds structurally related to vitamin A.[2] The biological effects of vitamin A are primarily mediated by its acidic metabolites. All-trans-RA is the most abundant and primary ligand in developmental processes.[4] The key isomers—ATRA, 9-cis-RA, and 13-cis-RA—differ in the configuration of their polyene side chain, a seemingly subtle structural variance that leads to significant differences in receptor affinity and biological function.

-

All-trans-Retinoic Acid (ATRA or Tretinoin): Considered the canonical active form, ATRA is a crucial regulator in numerous biological systems.[4]

-

13-cis-Retinoic Acid (13-cis-RA or Isotretinoin): Widely used in the treatment of severe acne, 13-cis-RA exhibits a low affinity for retinoid receptors and is often considered a pro-drug that isomerizes to ATRA intracellularly.[7][8][9]

-

9-cis-Retinoic Acid (9-cis-RA or Alitretinoin): A potent biological isomer that, unlike ATRA, can bind to and activate both major families of retinoid receptors.[10][11]

Molecular Mechanism of Action: Receptors and Signaling

The biological effects of RA isomers are transduced by two classes of nuclear receptors that function as ligand-inducible transcription factors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with α, β, and γ subtypes.[12][13]

-

RARs are activated by both ATRA and 9-cis-RA.[11]

These receptors bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[12] RARs typically form heterodimers with RXRs. In the absence of a ligand, the RAR-RXR heterodimer binds to DNA and represses transcription by recruiting corepressor proteins. Ligand binding induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivator complexes, which ultimately activates gene transcription.[14]

The differential binding capabilities of the isomers are central to their distinct biological activities:

-

ATRA primarily signals through RAR-RXR heterodimers.

-

9-cis-RA can activate both RAR-RXR heterodimers and RXR homodimers, allowing it to influence a broader range of gene networks.[11][15]

-

13-cis-RA has a low affinity for both RARs and RXRs.[7] Its biological effects are largely attributed to its intracellular conversion to ATRA.[8]

Quantitative Biological Data

The differential activities of RA isomers can be quantified through receptor binding affinities (Kd) and transactivation potencies (EC50).

Table 1: Receptor Binding Affinities (Kd) of RA Isomers

| Ligand | Receptor | Kd (nM) | Comments | Source |

| All-trans-RA | RARα, β, γ | 0.2 - 0.4 | High-affinity binding to all RAR subtypes. | [11] |

| All-trans-RA | RXRα, β, γ | No Binding | Does not directly bind to RXR subtypes. | [11] |

| 9-cis-RA | RARα, β, γ | 0.2 - 0.8 | High-affinity binding, comparable to ATRA. | [11] |

| 9-cis-RA | RXRα, β, γ | 1.4 - 2.4 | The only natural high-affinity ligand for RXRs. | [11] |

| 13-cis-RA | RAR / RXR | Low Affinity | Exhibits very low binding affinity for both receptor types. | [7][8] |

Table 2: Transcriptional Activation (Transactivation) Data

| Ligand | Assay System | Target Receptor | Potency (EC50) | Source |

| All-trans-RA | GeneBLAzer® HEK 293T cells | RARα | 0.20 - 0.34 nM | [14] |

| 9-cis-RA | Mammalian Cells | RXRs | Activates RXRs | [11] |

| All-trans-RA | Mammalian Cells | RXRs | Activates RXRs, but less potently than 9-cis-RA, possibly due to intracellular isomerization. | [11] |

Table 3: Comparative Pharmacokinetics in Humans

| Isomer | Administration | Plasma Half-life (t½) | Key Metabolic Pathways | Source |

| All-trans-RA | Oral | < 1 hour | Rapid oxidative catabolism, auto-induction of metabolism. | [16] |

| 13-cis-RA | Oral | ~13 hours | Isomerization to ATRA, oxidation. | [16] |

| 9-cis-RA | Oral | 1.3 - 2.4 hours | Metabolism to 4-oxo-9-cis-RA. | [17] |

Experimental Protocols

Accurate assessment of the biological activity of RA isomers requires robust and specific assays. All procedures involving retinoids must be performed under yellow or dim light to prevent photoisomerization.[18]

Protocol: Radioligand Receptor Binding Assay

This protocol determines the binding affinity of a test compound for a specific retinoid receptor by measuring its ability to compete with a radiolabeled ligand. The following is a generalized method based on established procedures.[13][19]

Materials:

-

Recombinant human RAR or RXR ligand-binding domain (LBD).

-

Radioligand: [³H]9-cis-Retinoic Acid or [³H]All-trans-Retinoic Acid (specific activity >50 Ci/mmol).

-

Binding Buffer: Tris-HCl (pH 7.4) with protease inhibitors.

-

Non-specific binding control: 1000-fold excess of unlabeled RA isomer.

-

Test compounds dissolved in DMSO.

-

Scintillation cocktail and scintillation counter.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, combine the binding buffer, a constant amount of recombinant receptor protein (e.g., 0.025 µg), and the radioligand at a concentration near its Kd (e.g., 3 nM [³H]9-cis-RA).[19]

-

Competition: Add varying concentrations of the unlabeled test compound (or vehicle for total binding, and excess unlabeled ligand for non-specific binding).

-

Incubation: Incubate the mixture for 2-4 hours at 4°C to reach equilibrium.[19]

-

Separation: Separate receptor-bound from free radioligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki (inhibition constant).

References

- 1. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Transactivation properties of retinoic acid and retinoid X receptors in mammalian cells and yeast. Correlation with hormone binding and effects of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a retinoic acid receptor-binding assay with rainbow trout tissue: characterization of retinoic acid binding, receptor tissue distribution, and developmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical pharmacology of all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Journey of a Master Regulator: An In-depth Technical Guide to the Cellular Uptake and Metabolism of α-Retinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

All-trans-retinoic acid (ATRA), the biologically active metabolite of vitamin A, is a potent signaling molecule that orchestrates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its therapeutic potential in oncology and dermatology is well-established, yet its efficacy is intricately linked to its cellular availability, which is governed by a complex network of transport, binding, and metabolic proteins. This technical guide provides a comprehensive overview of the core mechanisms underlying the cellular uptake and metabolism of ATRA. We delve into the key molecular players, present quantitative data for a deeper understanding of their interactions, and provide detailed experimental protocols for their study. Visualizations of the critical pathways are included to offer a clear and concise map of this essential biological process.

Cellular Uptake of Retinoids

The journey of retinoic acid begins with the cellular uptake of its precursor, retinol (B82714). While retinol can diffuse across the plasma membrane to some extent, its efficient uptake is primarily a protein-mediated process.

The key player in the cellular uptake of retinol from the bloodstream is the transmembrane receptor STRA6 (Stimulated by Retinoic Acid 6) . STRA6 binds to the retinol-binding protein (RBP4)-retinol complex circulating in the blood, facilitating the transport of retinol across the cell membrane.[1] This process is not a simple channel or transporter but a regulated event. The intracellular presence of cellular retinol-binding protein 1 (CRBP1) and the enzyme lecithin:retinol acyltransferase (LRAT) enhances STRA6-mediated retinol uptake.[1] CRBP1 acts as an intracellular sink for retinol, while LRAT converts retinol to retinyl esters for storage, thus maintaining a favorable concentration gradient for continued uptake.[1]

It is important to note that direct uptake of all-trans-retinoic acid has also been considered, although the primary route for cellular ATRA is intracellular synthesis from retinol.[2] Studies using radiolabeled [3H]all-trans-retinoic acid have shown its ability to enter cells, likely through transmembrane diffusion.[2]

Intracellular Transport and Sequestration

Once inside the cell, the lipophilic nature of all-trans-retinoic acid necessitates the involvement of intracellular binding proteins to ensure its solubility, prevent non-specific interactions, and direct it to its appropriate metabolic or signaling pathways. The primary chaperones for ATRA are the Cellular Retinoic Acid-Binding Proteins (CRABPs) , specifically CRABP1 and CRABP2.

These two isoforms, despite their high degree of structural similarity, play distinct roles in dictating the fate of intracellular ATRA.

-

CRABP1 is primarily associated with directing ATRA towards metabolic degradation. It is thought to sequester ATRA in the cytoplasm and facilitate its transfer to catabolic enzymes like the CYP26 family.[3]

-

CRABP2 , on the other hand, is intimately involved in the nuclear signaling of ATRA. Upon binding ATRA, CRABP2 translocates to the nucleus and directly delivers its ligand to the Retinoic Acid Receptors (RARs), thereby enhancing transcriptional activation.[3][4][5]

The differential expression and roles of CRABP1 and CRABP2 provide a critical layer of regulation in determining the cellular response to retinoic acid.

Quantitative Data: Binding Affinities of ATRA

The interaction between ATRA and its binding proteins is characterized by high affinity, as indicated by their low dissociation constants (Kd).

| Protein | Ligand | Dissociation Constant (Kd) | Reference |

| CRABP1 | all-trans-Retinoic Acid | 4.7 nM | [3] |

| CRABP2 | all-trans-Retinoic Acid | 7.6 nM | [3] |

Metabolism of α-Retinoic Acid

The intracellular concentration of all-trans-retinoic acid is tightly controlled through a delicate balance of its synthesis from retinol and its catabolism into inactive polar metabolites. The primary enzymes responsible for the oxidative metabolism of ATRA belong to the Cytochrome P450 family 26 (CYP26) .[6][7][8] There are three main isoforms involved: CYP26A1, CYP26B1, and CYP26C1.

These enzymes hydroxylate ATRA at various positions, primarily at the 4-position to form 4-hydroxy-retinoic acid, which can be further oxidized to 4-oxo-retinoic acid.[9] This metabolic inactivation is a crucial mechanism for terminating the ATRA signal and preventing cellular toxicity from excessive levels. The expression of CYP26 enzymes is itself inducible by ATRA, creating a negative feedback loop that ensures tight homeostatic control.[8]

Quantitative Data: Kinetic Parameters of ATRA Metabolism by CYP26 Enzymes

The efficiency of ATRA metabolism by the different CYP26 isoforms can be compared by examining their kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

| Enzyme | Substrate | Km (nM) | Vmax (pmol/min/pmol P450) | Reference |

| CYP26A1 | all-trans-Retinoic Acid | 50.1 ± 32.4 | 9.5 ± 2.2 | [10] |

| CYP26B1 | all-trans-Retinoic Acid | 18.8 ± 18.7 | 0.8 | [10] |

| CYP26C1 | all-trans-Retinoic Acid | 5.1-fold higher than 9-cis-RA | Similar to other RA isomers | [11] |

| CYP26C1 | 9-cis-Retinoic Acid | - | - | [11] |

Note: The Vmax for CYP26B1 was reported as a single value. The Km for CYP26C1 with atRA is reported relative to its preferred substrate, 9-cis-RA.

Signaling Pathway of α-Retinoic Acid

The biological effects of all-trans-retinoic acid are primarily mediated through its action as a ligand for nuclear receptors. As mentioned, CRABP2 plays a key role in delivering ATRA to the nucleus.

Once in the nucleus, ATRA binds to Retinoic Acid Receptors (RARs) , which exist as heterodimers with Retinoid X Receptors (RXRs) .[12] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[12] This binding event triggers a conformational change in the receptor complex, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins. This, in turn, initiates the transcription of a vast array of genes that control cellular fate.

Visualizing the Pathways

To provide a clearer understanding of the complex processes described, the following diagrams illustrate the key pathways in ATRA uptake, metabolism, and signaling.

Caption: Cellular uptake, metabolism, and signaling of all-trans-retinoic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ATRA uptake and metabolism.

Cellular Uptake Assay for [3H]-all-trans-Retinoic Acid

This protocol describes a method to quantify the cellular uptake of radiolabeled ATRA in cultured cells.

Materials:

-

Cultured cells of interest (e.g., adherent or suspension cells)

-

Complete cell culture medium

-

[3H]-all-trans-Retinoic Acid (radiolabeled substrate)

-

Phosphate-Buffered Saline (PBS), sterile and cold

-

Cell lysis buffer (e.g., Solvable®)

-

Scintillation cocktail

-

24-well or 96-well cell culture plates

-

Scintillation counter

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in 24-well or 96-well plates and culture overnight to allow for adherence and growth.

-

Preparation of Radiolabeled Medium: Prepare a working solution of [3H]-all-trans-retinoic acid in complete cell culture medium at the desired final concentration.

-

Initiation of Uptake: Aspirate the existing medium from the cells. Add the [3H]-ATRA-containing medium to each well.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120, 360 minutes) to determine the time course of uptake.[13]

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS to remove any extracellular radiolabel.[13][14]

-

Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity measured is proportional to the amount of [3H]-ATRA taken up by the cells. Data can be expressed as counts per minute (CPM) or converted to pmol/mg of protein.

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of all-trans-retinoic acid by liver microsomes, which are a rich source of CYP enzymes.

Materials:

-

Human or animal liver microsomes

-

All-trans-Retinoic Acid (substrate)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate (B84403) buffer, pH 7.4

-

Organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) to stop the reaction

-

HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Protocol:

-

Thawing Microsomes: Thaw the liver microsomes on ice immediately before use.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding all-trans-retinoic acid to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specific period (e.g., up to 60 minutes). It is recommended to perform time-course experiments to ensure initial rate conditions.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze the formation of ATRA metabolites using a validated HPLC or LC-MS/MS method.

Luciferase Reporter Assay for RAR Activation

This protocol describes a cell-based assay to measure the transcriptional activity of Retinoic Acid Receptors (RARs) in response to ATRA.

Materials:

-

Mammalian cell line (e.g., HEK293T, MCF-7)

-

Luciferase reporter plasmid containing Retinoic Acid Response Elements (RAREs) upstream of the luciferase gene.

-

An expression vector for the RAR of interest (optional, if not endogenously expressed).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent (e.g., Lipofectamine)

-

All-trans-Retinoic Acid

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Plate cells in a 24-well or 96-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid, the RAR expression vector (if needed), and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

ATRA Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of all-trans-retinoic acid or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 16-24 hours to allow for ATRA-induced gene expression.

-

Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and the reagents from the assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity in ATRA-treated cells compared to vehicle-treated cells reflects the level of RAR activation.

Conclusion

The cellular uptake and metabolism of all-trans-retinoic acid are tightly regulated processes that are fundamental to its diverse biological functions. A thorough understanding of the key proteins involved – STRA6, CRABPs, and CYP26 enzymes – and their intricate interplay is crucial for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into this critical signaling pathway and for the development of novel therapeutic strategies that modulate ATRA's activity. The visualization of these pathways aims to provide a clear and integrated perspective on the journey of this master regulator from the extracellular space to the nucleus, where it orchestrates profound changes in gene expression.

References

- 1. STRA6: role in cellular retinol uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uptake and cellular transport of [11-3H] all-trans-retinoic acid in the liver of vitamin A-deficient hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Channeling of Retinoic Acid between Cellular Retinoic Acid-Binding Protein II and Retinoic Acid Receptor Sensitizes Mammary Carcinoma Cells to Retinoic Acid-Induced Growth Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRABP2 - Wikipedia [en.wikipedia.org]

- 6. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and physiological importance of the CYP26 retinoic acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SnapShot: Retinoic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP26C1 Is a Hydroxylase of Multiple Active Retinoids and Interacts with Cellular Retinoic Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitamin A - Wikipedia [en.wikipedia.org]

- 13. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Identification of α-Retinoic Acid (ATRA) Target Genes in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: All-trans retinoic acid (ATRA), an active metabolite of vitamin A, is a potent modulator of cell differentiation, proliferation, and apoptosis. Its remarkable success in the treatment of acute promyelocytic leukemia (APL) has established it as a paradigm for differentiation therapy in cancer.[1][2] The therapeutic effects of ATRA are mediated by its regulation of a complex network of target genes. Identifying these genes is crucial for understanding the mechanisms of ATRA action, discovering biomarkers for patient stratification, and expanding its therapeutic application to other malignancies, including breast cancer and gastric cancer.[3][4]

ATRA's biological effects are primarily orchestrated through two main signaling pathways: the canonical (genomic) pathway and non-canonical (non-genomic) pathways. The canonical pathway involves direct transcriptional regulation of target genes, while non-canonical pathways involve rapid, transcription-independent effects on various kinase cascades.[5][6][7] A comprehensive understanding of ATRA's targets requires an integrated approach that combines genome-wide, transcriptomic, and functional genomic methodologies.

ATRA Signaling Pathways

Canonical Signaling Pathway

The canonical pathway is the classical mechanism of retinoid action. ATRA diffuses into the cell and nucleus, where it binds to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[8][9] In the absence of ATRA, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins to inhibit transcription.[9] The binding of ATRA induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator complexes. This complex then initiates the transcription of downstream target genes.[9] RAREs most commonly consist of two direct repeats (DRs) of the consensus hexameric motif 5'-(A/G)G(G/T)TCA-3', with spacers of 1, 2, or 5 nucleotides (DR1, DR2, DR5).[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. Gene Expression Profiling during All-trans Retinoic Acid-Induced Cell Differentiation of Acute Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular and molecular determinants of all‐trans retinoic acid sensitivity in breast cancer: Luminal phenotype and RARα expression | EMBO Molecular Medicine [link.springer.com]

- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All-Trans Retinoic Acid Induces Proliferation, Survival, and Migration in A549 Lung Cancer Cells by Activating the ERK Signaling Pathway through a Transcription-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 10. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Role of α-Retinoic Acid in Organoid Development: A Technical Guide

Introduction

Organoids, three-dimensional self-organizing structures derived from stem cells, have emerged as powerful in vitro models for studying organ development, disease modeling, and drug discovery. The faithful recapitulation of in vivo organogenesis in organoid systems relies on the precise control of key signaling pathways. Among these, the α-Retinoic acid (RA) signaling pathway plays a pivotal role in orchestrating cell proliferation, differentiation, and patterning across a spectrum of organoid types. This technical guide provides an in-depth exploration of the function of α-Retinoic acid in organoid development, with a focus on intestinal, kidney, lung, and retinal organoids. It is intended for researchers, scientists, and drug development professionals seeking to leverage RA signaling for the improved generation and application of organoid models.

Core Principles of Retinoic Acid Signaling

Retinoic acid, a metabolite of vitamin A, is a potent morphogen that regulates gene expression by binding to nuclear receptors. The canonical RA signaling pathway involves the following key steps:

-

Synthesis and Transport: All-trans-retinoic acid (ATRA), the most biologically active isomer, is synthesized from retinol (B82714) within the cytoplasm. It is then transported into the nucleus, a process facilitated by cellular retinoic acid-binding proteins (CRABPs).

-

Receptor Binding and Heterodimerization: In the nucleus, ATRA binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR).[1]

-

Gene Transcription: The RA-RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[1] This binding event recruits co-activators and initiates the transcription of downstream genes that control various cellular processes.

The cellular response to RA is tightly regulated by the expression of synthesizing and degrading enzymes, creating precise spatial and temporal gradients of RA that are crucial for embryonic development.

Function of α-Retinoic Acid in Key Organoid Systems

The influence of α-Retinoic acid on organoid development is context-dependent, with distinct effects observed in different organoid types.

Intestinal Organoids

In human pluripotent stem cell (hPSC)-derived intestinal organoids, treatment with ATRA has been shown to significantly enhance their growth, patterning, and cellular composition.[2][3][4]

-

Improved Growth and Efficiency: RA treatment increases the efficiency of organoid formation and promotes epithelial growth.[2][3][4]

-

Enhanced Patterning: RA induces the expression of midgut markers, contributing to the proper patterning of the intestinal epithelium.[2]

-

Cellular Composition: It enriches for intestinal subepithelial myofibroblasts (ISEMFs) and enhances enterocyte differentiation.[2][5] Concurrently, it reduces neuronal contamination within the organoids.[2]

Kidney Organoids

RA signaling is critical for the proper development of kidney organoids, particularly in establishing the complex lineages of the nephron and collecting duct.

-

Dual Lineage Induction: Short-term activation of RA signaling during the early intermediate mesoderm stage co-induces anterior and posterior intermediate mesoderm lineages.[6][7] This allows for the formation of kidney organoids containing complete nephron segments without the need for co-culture with ureteric bud (UB) cells.[6][7]

-

Paracrine Signaling: In the developing kidney, RA signaling relies on a paracrine mechanism where stromal mesenchyme produces RA that acts on the adjacent ureteric bud cells to regulate the expression of the Ret gene, which is crucial for branching morphogenesis.[8]

Lung Organoids

The role of RA in lung organoid development is more nuanced, highlighting a balance between progenitor cell proliferation and differentiation.

-

Inhibition of Proliferation: Contrary to its effects in some other systems, ATRA has been found to decrease the size of both mouse and human lung organoids by inhibiting epithelial proliferation.[9][10]

-

Regulation of Differentiation: Inhibition of the RA pathway, while increasing organoid size, concurrently suppresses alveolar and airway differentiation.[9][10] This effect is mediated through the activation of the YAP pathway and epithelial-mesenchymal FGF signaling.[9][11] This suggests that transient inhibition of RA signaling followed by its restoration could be a strategy to first expand the progenitor pool and then drive differentiation.

Retinal Organoids

In the development of retinal organoids, RA plays a crucial role in photoreceptor differentiation and the overall structural organization.

-

Photoreceptor Differentiation: The timing of RA application is critical. Its presence can delay the initial stages of photoreceptor differentiation.[12][13]

-

Structural Organization: At later stages, RA treatment leads to the generation of mature retinal organoids with a well-structured and stratified photoreceptor layer, predominantly composed of rods.[12][13] In contrast, the absence of RA results in cone-rich organoids with a less organized photoreceptor layer.[12][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of α-Retinoic acid treatment on various organoid systems as reported in the literature.

| Organoid Type | Parameter | Treatment | Result | Reference |

| Human Intestinal Organoids | Organoid Forming Efficiency | + All-trans retinoic acid (ATRA) | Significant increase | [2] |

| Percentage of Epithelial Cells | + ATRA | Significant increase | [2] | |

| Neuronal Contamination (TUBB3+ cells) | + ATRA | Absence of neurons | [2] | |

| Mouse Lung Organoids | Organoid Size (Diameter) | + 100 nM ATRA | Significant decrease | [14] |

| Organoid Size (Diameter) | + BMS493 (RA pathway inhibitor) | Significant increase | [14] | |

| Proportion of Organoids with Nuclear YAP | + BMS493 (2 µM) | Increase from ~27% to ~52% | [14] | |

| Human Retinal Organoids | Photoreceptor Layer Brush Border Length (D150) | - Retinoic Acid | 44.0 µm ± 2.4 | [15] |

| Photoreceptor Layer Brush Border Length (D150) | + 1 µM Retinoic Acid (from D65) | 23.1 µm ± 1.2 (significant decrease) | [15] |

Experimental Protocols

This section provides detailed methodologies for the application of α-Retinoic acid in the development of different organoid types.

Protocol 1: Treatment of Human Intestinal Organoids with ATRA

This protocol is adapted from studies demonstrating improved growth and patterning of human intestinal organoids.[2]

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel®

-

Advanced DMEM/F12

-

B27 Supplement

-

N2 Supplement

-

GlutaMAX™

-

Penicillin-Streptomycin

-

EGF (100 ng/mL)

-

All-trans retinoic acid (ATRA), 1 mM stock in DMSO

-

DMSO (vehicle control)

Procedure:

-

Generation of Human Intestinal Organoids (HIOs): Generate HIOs from hPSCs using an established protocol. Briefly, differentiate hPSCs to definitive endoderm, then pattern to posterior foregut spheroids.

-

Embedding and Initial Culture: Embed the spheroids in Matrigel® domes and culture in HIO growth medium (Advanced DMEM/F12, B27, N2, GlutaMAX™, Penicillin-Streptomycin, and 100 ng/mL EGF).

-

ATRA Treatment:

-

Prepare HIO growth medium containing the desired final concentration of ATRA (e.g., 1 µM). A vehicle control medium with an equivalent concentration of DMSO should also be prepared.

-

Starting from the day of embedding, replace the medium every 2-3 days with either the ATRA-containing medium or the vehicle control medium.

-

-

Long-term Culture and Analysis: Continue the culture for the desired period (e.g., up to 35 days).[2]

-

Analysis: Harvest organoids for analysis at different time points.

-

Morphology: Assess organoid size and budding efficiency using brightfield microscopy.

-

Immunofluorescence: Fix, permeabilize, and stain whole-mount organoids or cryosections for markers such as CDX2 (pan-intestinal epithelium), E-cadherin (epithelial marker), GATA4 (proximal intestinal marker), and TUBB3 (neuronal marker).[2]

-

Quantitative PCR (qPCR): Extract RNA and perform qPCR for genes related to intestinal lineage specification and RA signaling.

-

RNA-sequencing: For a comprehensive analysis of gene expression changes.[2]

-

Protocol 2: Modulation of RA Signaling in Lung Organoids

This protocol is based on studies investigating the role of RA in balancing progenitor cell growth and differentiation in mouse and human lung organoids.[9][14]

Materials:

-

Primary mouse or human lung epithelial cells

-

Fibroblast feeder cells (e.g., MRC-5)

-

Matrigel®

-

DMEM/F-12 medium

-

Defined Keratinocyte-SFM

-

N2 Supplement

-

B27 Supplement

-

N-acetylcysteine

-

EGF

-

FGF10

-

FGF7

-

Noggin

-

R-spondin 1

-

CHIR99021

-

SB431542

-

Y-27632

-

All-trans retinoic acid (ATRA), 10 nM in normal organoid media

-

BMS493 (RAR inverse agonist), 2 µM stock in DMSO

-

DMSO (vehicle control)

Procedure:

-

Isolation and Co-culture: Isolate primary lung epithelial cells and co-culture them with fibroblast feeder cells.

-

Organoid Formation: Embed the cell suspension in Matrigel® and culture in lung organoid growth medium.

-

RA Pathway Modulation:

-

ATRA Stimulation: To assess the effect of increased RA signaling, culture organoids in ATRA-free medium supplemented with 100 nM ATRA from day 0 onwards.[14]

-

RA Pathway Inhibition: To inhibit RA signaling, add BMS493 to the normal organoid medium (containing 10 nM ATRA) to a final concentration of 2 µM.[14] A vehicle control with DMSO should be run in parallel.

-

-

Culture and Analysis: Culture the organoids for up to 14 days, replacing the medium every 2-3 days.

-

Analysis:

-

Organoid Size and Number: Measure the diameter and count the number of organoids at different time points using imaging software.[14]

-

Immunofluorescence: Stain for markers of proliferation (Ki67), alveolar differentiation (SFTPC), and airway differentiation (acetylated tubulin).[16]

-

qPCR: Analyze the expression of YAP pathway target genes (e.g., Tead4, Kif23, Ccna2) and differentiation markers.[4]

-

Protocol 3: Retinoic Acid Treatment for Retinal Organoid Maturation

This protocol is adapted from studies aiming to improve the structure and photoreceptor composition of human retinal organoids.[12][13]

Materials:

-

Human induced pluripotent stem cells (hiPSCs)

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

B27 Supplement (with and without vitamin A)

-

N-2 Supplement

-

Taurine

-

All-trans retinoic acid (RA), 1 µM stock in DMSO

-

DMSO (vehicle control)

Procedure:

-

Generation of Retinal Organoids: Generate retinal organoids from hiPSCs using a 2D-3D differentiation method.

-

Initial Culture: Culture the organoids in DMEM/F12 medium. From day 35, add FBS.

-

RA Supplementation:

-

Long-term Maturation: Continue to culture the organoids, changing the medium twice a week.

-

Analysis:

-

Gene Expression: Perform qPCR analysis for photoreceptor-specific genes at various time points.

-

Immunofluorescence: Stain cryosections of the organoids for markers of retinal cell types, such as rhodopsin (rods) and L/M-opsin (cones).

-

Electron Microscopy: Analyze the ultrastructure of the photoreceptor outer segments.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core retinoic acid signaling pathway and a typical experimental workflow for studying its effects on organoid development.

Signaling Pathway Diagrams

Caption: Canonical retinoic acid signaling pathway and its crosstalk.

Caption: A generalized experimental workflow for studying RA in organoids.

Conclusion

α-Retinoic acid is an indispensable signaling molecule in the development and maturation of a wide array of organoids. Its ability to influence cell fate decisions, promote patterning, and regulate the balance between proliferation and differentiation makes it a powerful tool for researchers. A thorough understanding of the context-dependent functions of RA and the precise application of RA pathway modulators, as outlined in this guide, will be instrumental in advancing organoid technology and its applications in basic research and regenerative medicine. The provided protocols and conceptual frameworks serve as a starting point for the rational design of experiments aimed at harnessing the potent effects of retinoic acid to generate more physiologically relevant and robust organoid models.

References

- 1. Generation and characterization of vestibular inner ear organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lung Organoids in Smoking Research: Current Advances and Future Promises - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Retinoic acid signaling balances adult distal lung epithelial progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Multiple points of interaction between retinoic acid and FGF signaling during embryonic axis formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wnt/β-Catenin and Retinoic Acid Receptor Signaling Pathways Interact to Regulate Chondrocyte Function and Matrix Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Retinoic acid delays initial photoreceptor differentiation and results in a highly structured mature retinal organoid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BMP and retinoic acid regulate anterior–posterior patterning of the non-axial mesoderm across the dorsal–ventral axis - PMC [pmc.ncbi.nlm.nih.gov]

α-Retinoic Acid: A Technical Guide to its Pivotal Role in Vertebrate Limb Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule in vertebrate embryogenesis, playing a well-established, though debated, role in the development of the limb. This technical guide provides an in-depth analysis of the molecular mechanisms orchestrated by RA during limb formation, its intricate interplay with other key signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are summarized, and detailed protocols for key experiments are provided to facilitate further research in this field. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of RA's multifaceted role in shaping the vertebrate limb.

Introduction

The development of the vertebrate limb is a complex process of coordinated cell growth, differentiation, and patterning along three axes: proximo-distal (shoulder to fingertip), antero-posterior (thumb to little finger), and dorso-ventral (back of hand to palm). α-Retinoic acid has long been recognized as a key morphogen in this process. Initially, its teratogenic effects, causing severe limb malformations when present in excess, hinted at its endogenous role.[1][2] Subsequent research has revealed that RA signaling is essential for the initiation of the forelimb bud and plays a crucial role in defining the proximo-distal axis.[3][4] This document will explore the core functions of RA in limb development, the signaling pathways it governs, and the experimental evidence that has shaped our current understanding.

The α-Retinoic Acid Signaling Pathway

The canonical RA signaling pathway involves the synthesis of RA from retinol (B82714), its transport, and its action as a ligand for nuclear receptors to regulate gene transcription.

Synthesis and Degradation: RA is synthesized from retinol (vitamin A) in a two-step enzymatic process.[5] Retinol is first reversibly oxidized to retinaldehyde by retinol dehydrogenases (RDHs), and then retinaldehyde is irreversibly oxidized to RA by retinaldehyde dehydrogenases (RALDHs).[5] The spatial and temporal expression of these enzymes, particularly RALDH2 in the trunk mesoderm adjacent to the limb field, is critical for establishing a concentration gradient of RA.[3] Conversely, enzymes of the cytochrome P450 family, notably CYP26B1, which is expressed in the distal limb mesenchyme, degrade RA, thereby sharpening the concentration gradient.[3]

Signal Transduction: RA, being a small lipophilic molecule, can diffuse across cell membranes.[3] Inside the cell, it binds to cellular retinoic acid-binding proteins (CRABPs), which are thought to modulate its concentration and availability to nuclear receptors. The primary effectors of RA signaling are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are members of the nuclear receptor superfamily.[1] RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the regulatory regions of target genes.[1][3] In the absence of RA, the RAR/RXR heterodimer is often bound to co-repressors, inhibiting transcription. Upon RA binding, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, which then initiates gene transcription.[1]

Role of α-Retinoic Acid in Limb Patterning

RA signaling is crucial for establishing the proximo-distal and antero-posterior axes of the developing limb.

Proximo-Distal Axis Formation

The proximo-distal axis is patterned by the interplay of a proximal RA signal and a distal signal from the Apical Ectodermal Ridge (AER), primarily Fibroblast Growth Factors (FGFs).[1] RA, produced in the flank, diffuses into the proximal limb bud, where it activates the expression of genes like Meis1 and Meis2, which are markers for proximal limb identity.[6] Distally, the AER secretes FGFs (e.g., FGF8), which promote outgrowth and specify distal structures.[7] FGF signaling has been shown to repress the expression of Meis genes in the distal limb bud.[8] Furthermore, FGFs induce the expression of Cyp26b1 in the distal mesenchyme, which degrades RA, thus creating a sharp boundary between the proximal (RA-high, FGF-low) and distal (RA-low, FGF-high) domains.[3]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Characterization of concentration gradients of a morphogenetically active retinoid in the chick limb bud - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Shh pathway activation is present and required within the vertebrate limb bud apical ectodermal ridge for normal autopod patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generating retinoic acid gradients by local degradation during craniofacial development: one cell’s cue is another cell’s poison - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Role of Retinoic Acid Signaling, FGF Signaling and Meis Genes in Control of Limb Development | MDPI [mdpi.com]

Investigating the downstream targets of RARα signaling

An In-depth Technical Guide to Investigating the Downstream Targets of RARα Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and current understanding of Retinoic Acid Receptor Alpha (RARα) signaling and its downstream targets. RARα, a ligand-activated transcription factor, plays a pivotal role in cellular differentiation, proliferation, apoptosis, and embryonic development.[1][2] Understanding its target genes and pathways is critical for basic research and the development of novel therapeutics for a range of diseases, including cancers and developmental disorders.[3][4]

The Canonical RARα Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, is the primary ligand for RARs.[5] The canonical signaling pathway is initiated by the binding of all-trans retinoic acid (ATRA) to RARα.[6] In the nucleus, RARα forms a heterodimer with the Retinoid X Receptor (RXR).[7][8]

In the absence of a ligand , the RARα/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[8][9] This complex recruits corepressor proteins like SMRT (NCOR2) and NCoR1, which in turn recruit histone deacetylases (HDACs), leading to chromatin compaction and transcriptional repression.[10][11]

Upon ligand binding , the receptor undergoes a conformational change. This change causes the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins, such as p300/CBP, which have histone acetyltransferase (HAT) activity.[10] The subsequent histone acetylation leads to a more open chromatin structure, allowing the transcriptional machinery to access the promoter and initiate the transcription of downstream target genes.[9]

Experimental Protocols for Identifying Downstream Targets

A combination of genome-wide and targeted approaches is essential for accurately identifying and validating the direct downstream targets of RARα. The integration of Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) is a powerful strategy.[12]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of RARα.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells of interest (e.g., NB4 cells for APL studies) and treat with an RARα ligand (like ATRA) or a vehicle control.[12]

-

Cross-linking: Covalently cross-link proteins to DNA using formaldehyde. This stabilizes the binding of RARα to its target DNA sequences.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to RARα. The antibody-protein-DNA complexes are then captured, often using protein A/G-coated magnetic beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of the genome with significant enrichment of RARα binding. These peaks represent potential RAREs.

RNA Sequencing (RNA-seq)

RNA-seq is used to quantify changes in gene expression in response to RARα activation.

Protocol Outline:

-

Cell Culture and Treatment: Treat cells in parallel with those used for ChIP-seq to ensure comparable biological conditions.

-

RNA Extraction: Isolate total RNA from the cells and assess its quality and quantity.

-

Library Preparation: Deplete ribosomal RNA (rRNA) or select for polyadenylated (poly(A)) mRNA. Fragment the RNA, synthesize cDNA, and add sequencing adapters to create a library.

-

Sequencing: Perform high-throughput sequencing of the prepared library.

-

Data Analysis: Align sequence reads to a reference transcriptome. Quantify the expression level of each gene. Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon ligand treatment.

Luciferase Reporter Assay

This assay is used to validate whether a specific DNA sequence identified by ChIP-seq functions as a ligand-responsive RARE.

Protocol Outline:

-

Vector Construction: Clone the putative RARE sequence into a reporter plasmid, upstream of a minimal promoter that drives the expression of a reporter gene (e.g., firefly luciferase).[5]

-

Cell Transfection: Co-transfect the reporter plasmid along with an expression vector for RARα and RXRα into a suitable cell line. A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often included as a control for transfection efficiency.

-

Ligand Treatment: Treat the transfected cells with an RARα agonist (e.g., ATRA) or antagonist.

-

Luciferase Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant increase in normalized luciferase activity upon agonist treatment indicates that the cloned sequence is a functional, ligand-dependent RARE.

Downstream Targets and Pathways Regulated by RARα

RARα regulates a vast network of genes involved in critical cellular processes. The specific set of target genes can be cell-type specific, reflecting differences in the chromatin landscape and accessibility of RAREs.[13]

Quantitative Data on RARα Binding and Gene Regulation

Genome-wide studies have identified hundreds to thousands of RARα binding sites, though only a subset of genes associated with these sites show transcriptional changes upon RA treatment.[13][14]

| Cell Type | Treatment | Method | No. of RARα Binding Sites / Target Genes | Key Findings | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | RA | ChIP-chip | 354 RAR binding loci | Many targets are involved in the TGF-β pathway, cell cycle, and transformation. | [13] |

| Mouse Embryonic Stem (ES) Cells | RA | ChIP-chip | 462 RAR target loci | RAR binding is cell-type specific, regulated by chromatin accessibility. | [13] |

| Mouse Liver | RA | ChIP-seq | 723 new RARA target genes induced by RA | RARB was found to be more responsive to RA treatment than RARA based on the number of new target genes. | [14] |

| Human THP-1 Cells | RA | ChIP-seq | Overlapping sites with Vitamin D Receptor (VDR) | RARα and VDR co-occupy regulatory regions, suggesting cross-talk between signaling pathways. | [15] |

| APL (NB4) Cells | None | ChIP-seq / RNA-seq | 114 activated and 160 repressed direct PML/RARα targets | The oncogenic fusion protein PML/RARα functions as both a repressor and an activator. GFI1 was identified as a key activated target. | [12][16] |

Examples of Direct RARα Target Genes

| Gene | Function | Biological Process | Reference |

| HOX genes (e.g., Hoxb1b, Hoxc1a) | Transcription factors | Embryonic patterning, development | [15][17][18] |

| CYP26A1 | RA catabolism | Regulation of RA homeostasis | [18][19] |

| GFI1 | Transcriptional repressor | Hematopoiesis, leukemogenesis | [12][16] |

| RARB2 | Nuclear receptor | Negative feedback in RA signaling | [11] |

| TGF-β pathway genes | Signaling molecules | Cell growth, differentiation | [13] |

| CDK2, CDK4, CDK6 | Cell cycle kinases | G1-S phase transition, proliferation | [2] |

| Mest | Imprinted gene | Embryonic growth | [19] |

Key Downstream Cellular Processes

The activation of RARα target genes orchestrates complex biological programs.

-

Cell Differentiation: RARα is a master regulator of differentiation, particularly in the hematopoietic system. Its signaling is essential for the maturation of promyelocytes into mature granulocytes.[10][20] The fusion protein PML-RARα in Acute Promyelocytic Leukemia (APL) blocks this differentiation, a condition that is famously treated with high doses of ATRA to overcome this block.[3][20]

-

Cell Proliferation: RARα signaling often leads to cell cycle arrest, particularly at the G1/S transition.[2] This is achieved by regulating the expression of key cell cycle proteins, including cyclin-dependent kinases (CDKs).[2]

-